molecular formula C12H12N2O4 B11762177 Methyl 4-(4-cyano-2-nitrophenyl)butanoate

Methyl 4-(4-cyano-2-nitrophenyl)butanoate

Cat. No.: B11762177
M. Wt: 248.23 g/mol
InChI Key: UQQXDGPVIRESSM-UHFFFAOYSA-N
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Biological Activity

Methyl 4-(4-cyano-2-nitrophenyl)butanoate is an organic compound notable for its unique structural features, including a nitro group and a cyano group attached to a phenyl ring. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H12_{12}N2_{2}O2_{2}
  • Molecular Weight : Approximately 224.23 g/mol
  • Structural Features : The compound features a butanoate moiety linked to a phenyl ring that contains both a cyano and a nitro substituent, contributing to its chemical reactivity and potential biological activity.
PropertyValue
Density1.193 g/cm³
Boiling Point344.1 °C at 760 mmHg
Flash Point150.2 °C

The biological activity of this compound is primarily attributed to the presence of the nitro and cyano groups. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components, potentially resulting in cytotoxic effects or modulation of cellular pathways. The cyano group may also participate in nucleophilic addition reactions, enhancing its biological relevance.

Biological Activities

Research indicates that compounds containing nitro and cyano groups often exhibit diverse biological activities, including:

  • Antimicrobial Properties : Compounds similar to this compound have been investigated for their potential antimicrobial effects against various pathogens.
  • Anticancer Potential : There is emerging evidence suggesting that this compound may possess anticancer properties, possibly through mechanisms involving apoptosis induction or inhibition of tumor growth .

Case Studies and Research Findings

  • Antimicrobial Activity : A study explored the antimicrobial effects of related compounds in vitro, demonstrating significant inhibition of bacterial growth, which suggests that this compound could have similar properties.
  • Cytotoxic Effects : In cell line studies, compounds with similar structural features were shown to induce cytotoxicity in cancer cells, indicating that this compound may also exhibit such effects through its reactive intermediates .
  • Pharmacological Insights : A review highlighted the importance of structural modifications in enhancing the biological activity of nitro-containing compounds. It suggested that further research on this compound could lead to the development of new therapeutic agents targeting specific diseases .

Comparative Analysis with Similar Compounds

To better understand the potential applications of this compound, it is useful to compare it with structurally related compounds:

Compound NameBiological ActivityUnique Characteristics
Ethyl 3-(4-cyano-2-nitrophenyl)acrylateAntimicrobial, anticancerDifferent reactivity due to acrylate moiety
Methyl 3-(4-cyano-2-nitrophenyl)acrylateSimilar activities; distinct pharmacokineticsContains an acrylate instead of butanoate
Ethyl 3-(4-cyano-2-nitrophenyl)butanoateInvestigated for similar biological activitiesEthyl group may alter solubility and reactivity

Properties

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

methyl 4-(4-cyano-2-nitrophenyl)butanoate

InChI

InChI=1S/C12H12N2O4/c1-18-12(15)4-2-3-10-6-5-9(8-13)7-11(10)14(16)17/h5-7H,2-4H2,1H3

InChI Key

UQQXDGPVIRESSM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC1=C(C=C(C=C1)C#N)[N+](=O)[O-]

Origin of Product

United States

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